n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide
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Overview
Description
n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide: is a complex organic compound with a unique structure that combines a cyanocyclohexyl group with a methoxy-substituted pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl precursor. This is followed by the introduction of the pyrrolidine moiety through a series of nucleophilic substitution reactions. The final step involves the methoxylation of the pyrrolidine ring under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can modify the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyanocyclohexyl)pyrrolidine
- Cyclohexanecarbonitrile derivatives
Uniqueness
n-(1-Cyanocyclohexyl)-2-[(2s,4s)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2S,4S)-4-methoxy-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-25-17-11-16(12-22-9-5-6-10-22)23(13-17)14-18(24)21-19(15-20)7-3-2-4-8-19/h16-17H,2-14H2,1H3,(H,21,24)/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWWGDOMNSSRJO-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)CC(=O)NC2(CCCCC2)C#N)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](N(C1)CC(=O)NC2(CCCCC2)C#N)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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